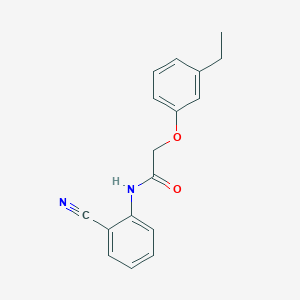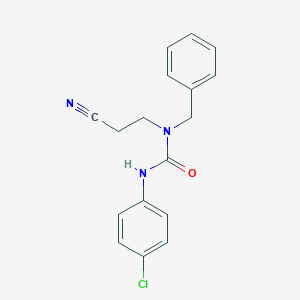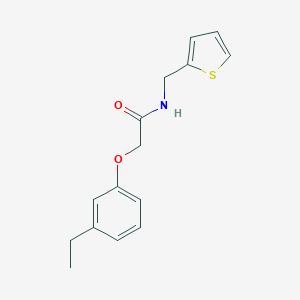![molecular formula C17H18N2O4 B240499 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)
4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide, also known as MPAA, is a synthetic compound that has been studied for its potential use in scientific research. The compound is structurally similar to other benzamide derivatives, which have been found to have a variety of biological activities.
作用機序
The mechanism of action of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. By inhibiting HDACs, 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide may prevent the expression of genes that are involved in cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been found to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth and HDAC activity, 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has also been found to have anti-inflammatory effects. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has also been found to have antioxidant effects, which may contribute to its neuroprotective effects in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide in lab experiments is its well-established synthesis method. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide is also relatively stable and can be stored for long periods of time. However, one limitation of using 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide in lab experiments is its potential toxicity. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been found to be toxic to some cell types at high concentrations, and caution should be taken when handling and using the compound.
将来の方向性
There are several future directions for research on 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide. One area of interest is in the development of more potent and selective HDAC inhibitors based on the structure of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide. Another area of interest is in the study of the neuroprotective effects of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide in other animal models of neurological disorders. Additionally, the potential use of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide in combination with other drugs for the treatment of cancer and other diseases should be explored.
合成法
The synthesis of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide involves the reaction of 2-methoxyphenol with acetyl chloride, followed by the reaction of the resulting product with N-methyl-4-aminobenzamide. The final product is obtained through purification by recrystallization. The synthesis of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been well-established and is relatively straightforward.
科学的研究の応用
4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of cancer. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been found to inhibit the growth of cancer cells in vitro, and has also been shown to inhibit the growth of tumors in animal models. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been found to have neuroprotective effects in animal models of Alzheimer's disease, and has also been shown to improve cognitive function in these animals.
特性
製品名 |
4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide |
|---|---|
分子式 |
C17H18N2O4 |
分子量 |
314.34 g/mol |
IUPAC名 |
4-[[2-(2-methoxyphenoxy)acetyl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C17H18N2O4/c1-18-17(21)12-7-9-13(10-8-12)19-16(20)11-23-15-6-4-3-5-14(15)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
InChIキー |
KVXAGXSGULUUMG-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC |
正規SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)
![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)

![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)

![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)